5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a chemical compound with the molecular formula and a molecular weight of 367.27 g/mol. It is classified under pyrimidine derivatives, which are known for their biological activity and potential therapeutic applications. The compound is primarily intended for non-human research, particularly in the fields of pharmacology and medicinal chemistry, and is not approved for therapeutic or veterinary use .
The synthesis of 5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves several steps, including:
The specific conditions and reagents used in each step can vary depending on the desired yield and purity of the final product.
The molecular structure of 5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine can be represented using various notations:
InChI=1S/C13H15BrN6S/c1-19(12-10(14)5-17-13(18-12)21-2)9-7-20(8-9)11-6-15-3-4-16-11/h3-6,9H,7-8H2,1-2H3
CC(=N)c1ncc(c(c1Br)N(C)C(=S)C2CC(N(C)C)=N(C)C=N2)C=N
This structure highlights the complex arrangement of atoms within the molecule, including the bromine atom, methylsulfanyl group, and azetidine ring .
The chemical reactivity of 5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine can be analyzed through its potential reactions:
These reactions are critical for exploring the compound's potential modifications to enhance its pharmacological properties .
The physical and chemical properties of 5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine include:
Relevant analyses such as melting point determination and spectral analysis (e.g., NMR, IR) would provide further insights into its physical characteristics .
5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amines are primarily utilized in scientific research settings:
These applications underscore its relevance in advancing medicinal chemistry and pharmacology .
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3